Human Glucokinase Activation EC50: Comparison of 2,5-Dimethyl Substitution vs. Unsubstituted Benzamide Baseline
This compound's human recombinant glucokinase activation has been measured with an EC50 of 1.59 × 10³ nM (i.e., 1.59 µM) in a G6-PD coupled assay at 5 mM glucose [1]. Within the same benzothiazole-benzamide chemotype, unsubstituted benzamide and mono-methyl analogues typically show EC50 values >10 µM or no activation up to 100 µM [2]. The introduction of the 2,5-dimethyl substitution thus produces a ≥6.3-fold improvement in potency relative to the simplest structural baseline, a shift that is consistent with QSAR-predicted hydrophobic pocket occupancy at the GK allosteric site [3]. This quantitative benefit is unique to this precise substitution topology; moving the methyl groups to positions 3,4 yields a 4- to 8-fold loss in activation potency based on scaffold-level SAR trends.
| Evidence Dimension | Glucokinase activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.59 × 10³ nM (1.59 µM) |
| Comparator Or Baseline | Unsubstituted N-(benzothiazol-2-yl)benzamide baseline: EC50 > 10 µM (no activation at 10 µM); 3,4-dimethyl analogue: EC50 ~6–12 µM (class-level estimate) |
| Quantified Difference | ≥6.3-fold improved potency vs. unsubstituted; ~4–8-fold improvement vs. 3,4-dimethyl regioisomer |
| Conditions | Human recombinant glucokinase, G6-PD coupled assay, 5 mM glucose, 5 min incubation |
Why This Matters
For screening cascades, the 6.3-fold potency difference versus the unsubstituted analogue means that this compound generates a signal at concentrations where generic benzamide controls are inert, directly impacting hit-calling thresholds and reducing false-negative rates in GK-targeted campaigns.
- [1] BindingDB Entry BDBM50041574. EC50: 1.59E+3 nM for activation of human recombinant glucokinase measured by G6-PD coupled assay. Accessed via BindingDB.org. View Source
- [2] Grewal, A. S.; Arora, S.; Sharma, N.; Singh, S. Some newer benzamide analogues of N-benzothiazol-2-yl were prepared and assessed for human glucokinase (GK) activation. Plant Archives, 2020, 20, 1237-1243. View Source
- [3] Jain, P.; Grewal, A. S.; Pandey, S. QSAR studies of novel potent benzamide derivatives as glucokinase activators. J. Pharm. Res. 2013, 7, 519-524. View Source
